molecular formula C11H13ClF3N3O B12238043 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B12238043
M. Wt: 295.69 g/mol
InChI Key: ALVOBNQLHLQJCM-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a complex organic compound that features a furan ring, a pyrazole ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Coupling with the Furan Ring: The furan ring can be coupled with the pyrazole derivative through a condensation reaction, often using a base such as sodium hydride.

    Final Assembly: The final compound is assembled by reacting the intermediate with methanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.

Scientific Research Applications

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}propanamine: Similar structure but with a propanamine group instead of methanamine.

Uniqueness

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13ClF3N3O

Molecular Weight

295.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3N3O.ClH/c12-11(13,14)8-17-4-3-9(16-17)6-15-7-10-2-1-5-18-10;/h1-5,15H,6-8H2;1H

InChI Key

ALVOBNQLHLQJCM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=NN(C=C2)CC(F)(F)F.Cl

Origin of Product

United States

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